

Purity Assessment of Synthesized 10-(phosphonoxy)-1-decanol: A Comparative Guide

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Compound of Interest

Compound Name: 10-(Phosphonoxy)-1-decanol

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The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and research. For novel compounds like **10-(phosphonoxy)-1-decanol**, a phosphorylated derivative of 1-decanol with potential applications in creating prodrugs or as a signaling molecule, ensuring high purity is paramount for reproducible and reliable experimental results. This guide provides a comparative analysis of the purity of **10-(phosphonoxy)-1-decanol** synthesized via two common phosphorylation methods and compares it with a commercially available alternative, decyl phosphate.

Comparative Purity Analysis

The purity of **10-(phosphonoxy)-1-decanol** was assessed for two distinct synthesis routes: the Phosphoryl Chloride (POCl_3) method and the Polyphosphoric Acid (PPA) method. These are compared against the typical purity of commercially available decyl phosphate. The primary analytical technique for absolute purity determination is quantitative ^{31}P Nuclear Magnetic Resonance (^{31}P -qNMR) spectroscopy, complemented by High-Performance Liquid Chromatography (HPLC) for separation of impurities and Mass Spectrometry (MS) for their identification.

Compound/Synthesis Method	Main Component	Purity by ^{31}P -qNMR (%)	Major Impurities	Impurity Levels (%)
10-(phosphonooxy)-1-decanole (POCl ₃ Method)	Decyl dihydrogen phosphate	97.5	Di-decyl hydrogen phosphate, Unreacted 1-decanol, Tri-decyl phosphate	~1.5, ~0.5, <0.5
10-(phosphonooxy)-1-decanole (PPA Method)	Decyl dihydrogen phosphate	98.8	Di-decyl hydrogen phosphate, Unreacted 1-decanol	~1.0, <0.2
Commercial Decyl Phosphate	Decyl dihydrogen phosphate	≥99.0	Undisclosed proprietary impurities	<1.0

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of **10-(phosphonooxy)-1-decanole** are provided below.

Quantitative ^{31}P Nuclear Magnetic Resonance (^{31}P -qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized **10-(phosphonooxy)-1-decanole**.

Instrumentation: 500 MHz NMR Spectrometer with a phosphorus probe.

Sample Preparation:

- Accurately weigh approximately 20 mg of the synthesized **10-(phosphonooxy)-1-decanole**.

- Accurately weigh approximately 10 mg of an internal standard with a known purity (e.g., triphenyl phosphate).
- Dissolve both the sample and the internal standard in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

NMR Acquisition Parameters:

- Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
- Relaxation Delay (d1): 5 times the longest T₁ of the phosphorus nuclei being quantified (typically 20-30 seconds for organophosphates) to ensure full relaxation.
- Number of Scans (ns): 16-64, depending on the sample concentration.
- Spectral Width: Sufficient to cover the chemical shifts of the analyte and the internal standard.

Data Analysis:

- Integrate the signals corresponding to **10-(phosphonoxy)-1-decanol** and the internal standard.
- Calculate the purity using the following formula:

$$\text{Purity (\%)} = (I_{\text{sample}} / N_{\text{sample}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{sample}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{sample}}) * P_{\text{std}}$$

Where:

- I = Integral value
- N = Number of phosphorus atoms
- MW = Molecular weight
- m = mass

- P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify impurities in the synthesized product.

Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: 20-80% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm or ELSD.

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.

Data Analysis: Determine the relative peak area of the main component and impurities to estimate the purity profile.

Mass Spectrometry (MS)

Objective: To identify the chemical structure of the main component and impurities.

Instrumentation: HPLC system coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

MS Parameters:

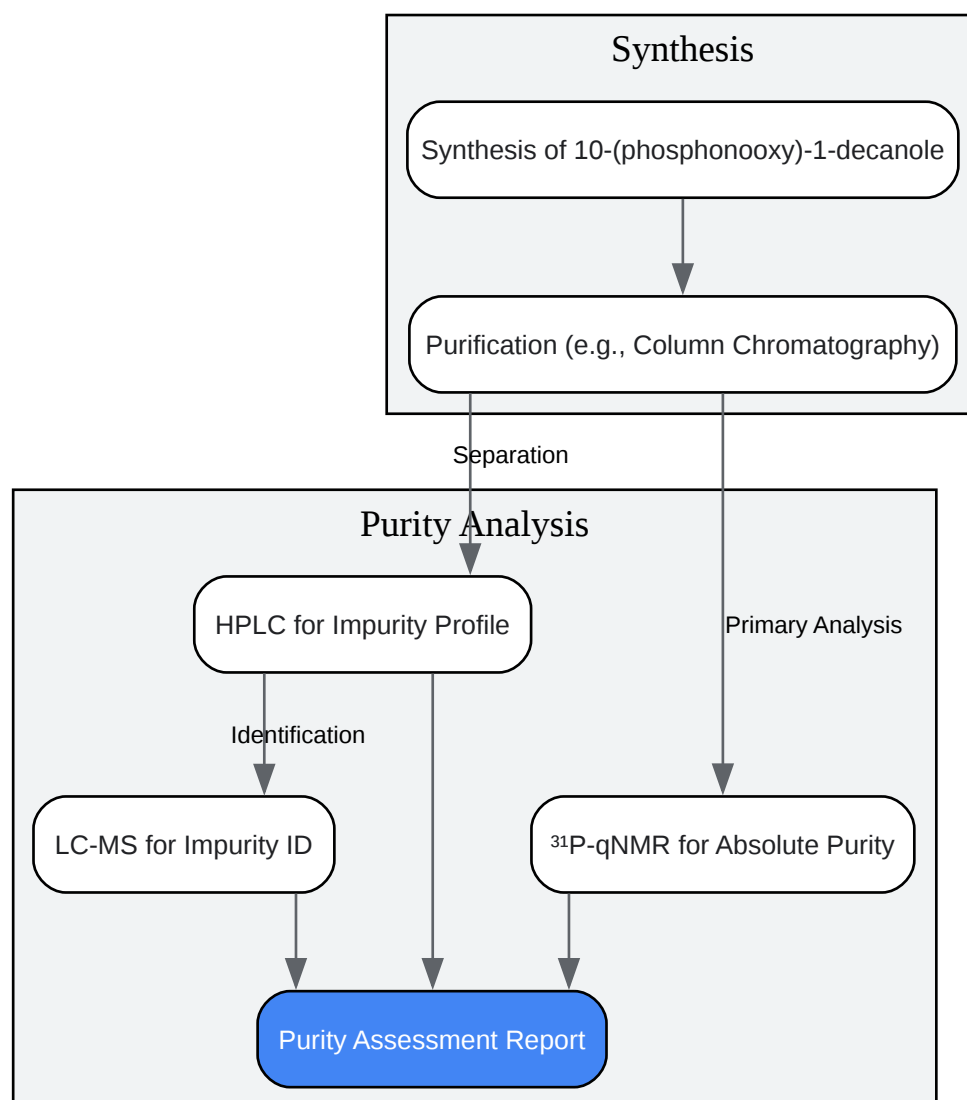
- Ionization Mode: Negative ESI.

- Mass Range: m/z 100-1000.
- Capillary Voltage: 3.5 kV.
- Fragmentor Voltage: 100 V.

Data Analysis: Correlate the mass-to-charge ratio (m/z) of the observed peaks with the expected molecular weights of **10-(phosphonoxy)-1-decanol** and potential impurities.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for purity assessment and a hypothetical signaling pathway where **10-(phosphonoxy)-1-decanol** could play a role.



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Purity Assessment Workflow for Synthesized Compounds.



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Hypothetical Signaling Pathway for a Prodrug.

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